propan-2-yl 2-{[{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}(oxo)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
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Overview
Description
ISOPROPYL 2-[(2-{[2-(5-METHOXY-1H-INDOL-3-YL)ETHYL]AMINO}-2-OXOACETYL)AMINO]-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE is a complex organic compound that features a unique combination of indole, cyclopentathiophene, and carboxylate moieties
Preparation Methods
The synthesis of ISOPROPYL 2-[(2-{[2-(5-METHOXY-1H-INDOL-3-YL)ETHYL]AMINO}-2-OXOACETYL)AMINO]-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactionsThe final step involves the esterification of the carboxylate group with isopropyl alcohol under acidic conditions .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxindole derivatives.
Reduction: The carbonyl groups present in the compound can be reduced using agents like sodium borohydride or lithium aluminum hydride, resulting in alcohol derivatives.
Scientific Research Applications
ISOPROPYL 2-[(2-{[2-(5-METHOXY-1H-INDOL-3-YL)ETHYL]AMINO}-2-OXOACETYL)AMINO]-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antiviral, anticancer, and anti-inflammatory agent due to the presence of the indole moiety, which is known for its biological activities.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic properties.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its complex structure and functional groups
Properties
Molecular Formula |
C24H27N3O5S |
---|---|
Molecular Weight |
469.6 g/mol |
IUPAC Name |
propan-2-yl 2-[[2-[2-(5-methoxy-1H-indol-3-yl)ethylamino]-2-oxoacetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
InChI |
InChI=1S/C24H27N3O5S/c1-13(2)32-24(30)20-16-5-4-6-19(16)33-23(20)27-22(29)21(28)25-10-9-14-12-26-18-8-7-15(31-3)11-17(14)18/h7-8,11-13,26H,4-6,9-10H2,1-3H3,(H,25,28)(H,27,29) |
InChI Key |
XXMLPWWVMRRCCO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C1=C(SC2=C1CCC2)NC(=O)C(=O)NCCC3=CNC4=C3C=C(C=C4)OC |
Origin of Product |
United States |
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